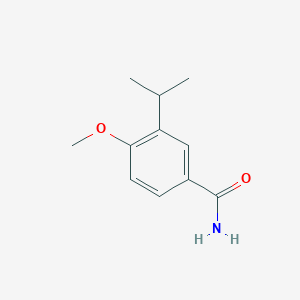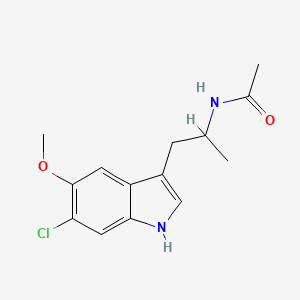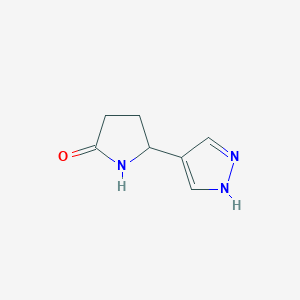
2,2'-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol is a chemical compound that belongs to the class of fluorenes It is characterized by the presence of a nitro group at the 7th position of the fluorene ring and two diethanol groups attached to the nitrogen atom
Métodos De Preparación
The synthesis of 2,2’-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol typically involves the nitration of fluorene followed by the introduction of diethanolamine. The reaction conditions for the nitration step often include the use of concentrated nitric acid and sulfuric acid as catalysts. The subsequent reaction with diethanolamine is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
2,2’-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups in the diethanol moiety can participate in substitution reactions with various electrophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2’-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have been studied for their potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 2,2’-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The diethanol moiety can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can lead to changes in cellular processes, such as enzyme activity and signal transduction pathways.
Comparación Con Compuestos Similares
2,2’-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol can be compared with other similar compounds, such as:
2,2’-((9H-Fluoren-9-yl)methoxy)carbonyl)azanediyl)diacetic acid: This compound also contains a fluorene moiety but differs in its functional groups and applications.
7-Nitro-9H-fluoren-2-amine: Similar in structure but lacks the diethanol groups, leading to different chemical properties and reactivity.
2,7-Dichloro-9H-fluorene-based compounds: These compounds have different substituents on the fluorene ring, resulting in distinct chemical behaviors and uses.
Propiedades
Número CAS |
6295-76-7 |
|---|---|
Fórmula molecular |
C17H18N2O4 |
Peso molecular |
314.34 g/mol |
Nombre IUPAC |
2-[2-hydroxyethyl-(7-nitro-9H-fluoren-2-yl)amino]ethanol |
InChI |
InChI=1S/C17H18N2O4/c20-7-5-18(6-8-21)14-1-3-16-12(10-14)9-13-11-15(19(22)23)2-4-17(13)16/h1-4,10-11,20-21H,5-9H2 |
Clave InChI |
OXZABCVRBCCCID-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)N(CCO)CCO)C3=C1C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-Difluoro-1H-benzo[d]imidazole](/img/structure/B13125966.png)
![4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline](/img/structure/B13125973.png)






![6-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13126009.png)



